![molecular formula C16H9ClFN5O2 B2448977 N-(2-氯苯基)-7-氟-5-羟基[1,2,3]三唑并[1,5-a]喹啉-3-甲酰胺 CAS No. 1040716-65-1](/img/structure/B2448977.png)
N-(2-氯苯基)-7-氟-5-羟基[1,2,3]三唑并[1,5-a]喹啉-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorophenyl)-7-fluoro-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide is a useful research compound. Its molecular formula is C16H9ClFN5O2 and its molecular weight is 357.73. The purity is usually 95%.
BenchChem offers high-quality N-(2-chlorophenyl)-7-fluoro-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorophenyl)-7-fluoro-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌活性
喹啉和三唑衍生物已显示出显著的抗菌活性。它们对各种微生物菌株有效,包括金黄色葡萄球菌、枯草芽孢杆菌、大肠杆菌、肠沙门氏菌、白色念珠菌和米曲霉 .
抗癌活性
喹啉和三唑衍生物也因其潜在的抗癌特性而受到研究。一些化合物已显示出对多种癌细胞系的强大效力 .
抗炎活性
这些化合物已显示出作为抗炎剂的潜力。这使它们在治疗以炎症为特征的疾病方面具有价值 .
抗病毒活性
喹啉和三唑衍生物已显示出抗病毒特性,使其成为开发新型抗病毒药物的潜在候选药物 .
抗高血压活性
一些喹啉衍生物已被批准用于治疗良性前列腺增生和创伤后应激障碍 .
抗惊厥活性
这些化合物已显示出作为抗惊厥剂的潜力,这可能对治疗癫痫等疾病有用 .
抗糖尿病活性
喹啉和三唑衍生物已显示出作为抗糖尿病剂的潜力,这可能对控制糖尿病有益 .
抗氧化活性
作用机制
Target of Action
The primary target of N-(2-chlorophenyl)-7-fluoro-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide is DNA . The compound is a DNA intercalator, meaning it inserts itself between the base pairs of the DNA helix . This can disrupt the normal functioning of the DNA, including replication and transcription processes, which can lead to cell death .
Mode of Action
The compound interacts with its target, DNA, by intercalation . This involves the compound inserting itself between the base pairs of the DNA helix . This can disrupt the DNA’s normal functioning, including its replication and transcription processes . The disruption of these processes can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Biochemical Pathways
Given its mode of action as a dna intercalator, it likely affects pathways related to dna replication and transcription . Disruption of these pathways can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
As a dna intercalator, it is likely to have good cell permeability, allowing it to reach its target, the dna, inside the cell
Result of Action
The result of the compound’s action is the disruption of DNA replication and transcription processes, leading to cell death . This makes it potentially useful as an anticancer agent, as it can selectively kill rapidly dividing cancer cells .
Action Environment
The action of N-(2-chlorophenyl)-7-fluoro-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s stability and efficacy . Additionally, the presence of other compounds or drugs can potentially interact with it, affecting its action
属性
IUPAC Name |
N-(2-chlorophenyl)-7-fluoro-5-oxo-1H-triazolo[1,5-a]quinazoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClFN5O2/c17-10-3-1-2-4-11(10)19-16(25)13-14-20-15(24)9-7-8(18)5-6-12(9)23(14)22-21-13/h1-7,22H,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBIAPWMQGDHRLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=NNN3C2=NC(=O)C4=C3C=CC(=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClFN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
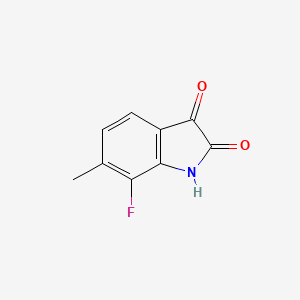
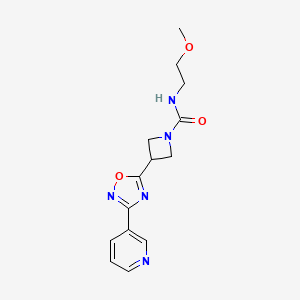
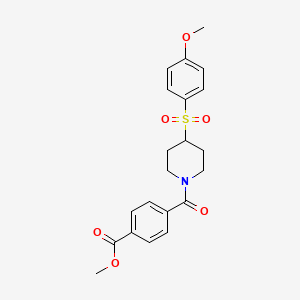
![2-[(4-{[(3-chloro-4-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2448897.png)
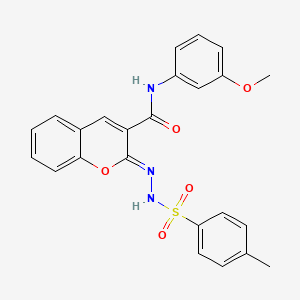
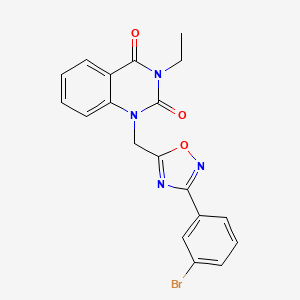
![N-(3-fluoro-4-methylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2448903.png)
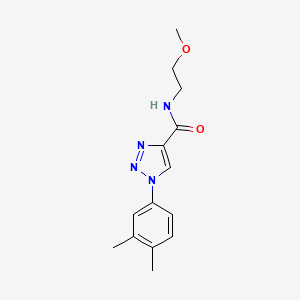
![1-[(4-Chlorophenyl)methyl]-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}urea](/img/structure/B2448906.png)
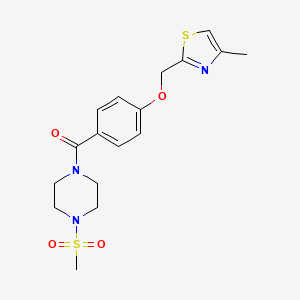

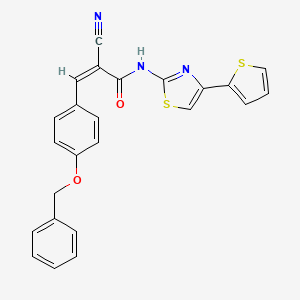
![1-(4-{4-[(2-Fluorophenyl)methyl]-4-hydroxypiperidine-1-carbonyl}piperidin-1-yl)prop-2-en-1-one](/img/structure/B2448914.png)
![1,3,6-trimethyl-5-((4-nitrobenzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2448917.png)
